Superior Yield and TON in Bio-Pd Catalyzed Suzuki-Miyaura Coupling vs. Iodobenzene
In a Suzuki-Miyaura coupling catalyzed by bio-Pd (Cupriavidus necator), 4-iodoanisole achieves a 100% conversion rate, surpassing iodobenzene's 86% under identical conditions [1]. This indicates a higher intrinsic reactivity for this specific electron-rich aryl iodide in this biocatalytic system.
| Evidence Dimension | Conversion Rate (%) |
|---|---|
| Target Compound Data | 100% |
| Comparator Or Baseline | Iodobenzene (86%) |
| Quantified Difference | +14 percentage points |
| Conditions | Cupriavidus necator, Formate as electron donor, 6 hours, Suzuki coupling with phenylboronic acid |
Why This Matters
For procurement decisions in green chemistry and biocatalysis research, this data demonstrates that 4-iodoanisole is a more effective substrate than the benchmark iodobenzene, enabling higher yields and potentially reducing catalyst loading or reaction times.
- [1] Deplanche, K., et al. (2022). Overview of Suzuki couplings by bio-Pd. PMC8805459, Table 4. View Source
